molecular formula C11H9ClFNO B8778476 (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol CAS No. 1065481-25-5

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol

Cat. No.: B8778476
CAS No.: 1065481-25-5
M. Wt: 225.64 g/mol
InChI Key: JBRURSIBROVKPT-UHFFFAOYSA-N
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Description

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is a chemical compound with the molecular formula C11H9ClFNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-8-fluoroquinoline with an appropriate alcohol under specific conditions. One common method involves the use of ethanol as the alcohol source, with a catalyst such as a strong acid or base to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroquinolin-3-yl)ethanol
  • 1-(8-Fluoroquinolin-3-yl)ethanol
  • 1-(2-Chloro-8-methylquinolin-3-yl)ethanol

Uniqueness

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is unique due to the presence of both chloro and fluoro substituents on the quinoline ring. This combination of substituents can enhance the compound’s biological activity and chemical reactivity compared to similar compounds with only one substituent .

Properties

CAS No.

1065481-25-5

Molecular Formula

C11H9ClFNO

Molecular Weight

225.64 g/mol

IUPAC Name

1-(2-chloro-8-fluoroquinolin-3-yl)ethanol

InChI

InChI=1S/C11H9ClFNO/c1-6(15)8-5-7-3-2-4-9(13)10(7)14-11(8)12/h2-6,15H,1H3

InChI Key

JBRURSIBROVKPT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C2C(=C1)C=CC=C2F)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-8-fluoroquinoline (182 mg, 1.0 mmol) was dissolved in THF (2 mL) and cooled to −78° C. To this solution was added Lithium diisopropylamide (1M solution in THF, 1.1 mL, 1.1 mmol, 1.1 eq). The reaction was allowed to stir at −78° C. for 20 min, after which time acetaldehyde (113 μl, 2.0 mmol, 2 eq.) was added via syringe. After 30 minutes, the reaction was quenched with water and diluted with ethyl acetate. The layers were separated and washed with brine. The crude reaction mixture was purified by column chromatography (8:2 hexanes:ethyl acetate) to afford 1-(2-chloro-8-fluoroquinolin-3-yl)ethanol. 1H NMR (400 MHz, CDCl3) δ ppm 8.43 (br s, 1H), 7.64 (td, J=7.8, 5.1 Hz, 1H), 7.41 (ddd, J=10.2, 7.4, 1.2 Hz, 1H), 5.39 (qdd, J=6.3, 3.9, 0.8 Hz, 1H), 2.22 (d, J=3.9 Hz, 1H), 1.62 (d, J=6.3 Hz, 3H).
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
113 μL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloro-8-fluoroquinoline (5.00 g, 27.5 mmol) was dissolved in THF (60 mL) and cooled to −78° C. To this solution was added freshly prepared and titrated lithium diisopropylamide (1M solution in THF, 30 mL, 30 mmol, 1.1 eq) over 5 min. The reaction was allowed to stir at −78° C. for 20 min, after which time acetaldehyde (2.3 mL, 41.3 mmol, 1.5 eq.) was added via syringe over 30 seconds (exothermic). After 30 min at −78° C., the reaction was quenched with 50% saturated NH4Cl solution and diluted with EtOAc. The layers were separated and washed with brine, dried over MgSO4, and filtered. The crude reaction mixture was deposited on 30 g of silica gel and passed through a plug of 60 g of silica gel, eluted with 8:2 hexanes:EtOAc. Fractions containing product and a closely (second) eluting regioisomer were collected. The fractions were concentrated and the crude solid was slurried in 140 mL of 9:1 hexanes:EtOAc at reflux for 30 min. After cooling to rt, the solid was filtered and washed with a small amount of cold 9:1 hexanes:EtOAc to afford pure 1-(2-chloro-8-fluoroquinolin-3-yl)ethanol (3.1 g, 13.7 mmol, 50% yield). 1H NMR (400 MHz, CDCl3) δ ppm 8.43 (br s, 1H), 7.64 (td, J=7.8, 5.1 Hz, 1H), 7.41 (ddd, J=10.2, 7.4, 1.2 Hz, 1H), 5.39 (qdd, J=6.3, 3.9, 0.8 Hz, 1H), 2.22 (d, J=3.9 Hz, 1H), 1.62 (d, J=6.3 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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